molecular formula C18H10O2 B14448652 Naphth[2,3-a]azulene-5,12-dione CAS No. 76319-75-0

Naphth[2,3-a]azulene-5,12-dione

Cat. No.: B14448652
CAS No.: 76319-75-0
M. Wt: 258.3 g/mol
InChI Key: HUHSITKSALDDRD-UHFFFAOYSA-N
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Description

Naphth[2,3-a]azulene-5,12-dione (CAS: 98628-38-7) is a polycyclic aromatic compound featuring a fused azulene core (a non-alternant hydrocarbon with a bicyclic structure) and two ketone groups at positions 5 and 12. Its molecular formula is C₁₈H₁₀O₂, with a conjugated system extending across three aromatic rings (two naphthalene-like rings and one azulene moiety) . The compound’s unique electronic properties arise from the interplay between the electron-rich azulene unit and the electron-withdrawing dione groups, making it a candidate for organic electronics and photochemical applications.

Properties

CAS No.

76319-75-0

Molecular Formula

C18H10O2

Molecular Weight

258.3 g/mol

IUPAC Name

tetracyclo[8.8.0.02,8.012,17]octadeca-1,3,5,7,9,12,14,16-octaene-11,18-dione

InChI

InChI=1S/C18H10O2/c19-17-13-8-4-5-9-14(13)18(20)16-12-7-3-1-2-6-11(12)10-15(16)17/h1-10H

InChI Key

HUHSITKSALDDRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=C2C=C1)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphth[2,3-a]azulene-5,12-dione can be synthesized through the dehydrogenation of 5,12-dihydronaphth[2,3-a]azulenes. This process involves the reaction of 2H-cyclohepta[b]furan-2-one with 1- and 2-pyrrolidinyl-3,4-dihydronaphthalenes . Another method involves the cycloaddition of acepleiadylene-5,8-dione and o-dibromoquinodimethane generated in situ from 1,2-bis(dibromomethyl)benzene and sodium iodide .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Naphth[2,3-a]azulene-5,12-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

Naphth[2,3-a]azulene-5,12-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of Naphth[2,3-a]azulene-5,12-dione involves its interaction with molecular targets and pathways within cells. Its effects are mediated through the modulation of specific enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with DNA and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Naphth[2,3-a]azulene-5,12-dione belongs to a broader class of azulene-embedded polycyclic compounds. Key comparisons include:

Naphth[2,1-a]azulene
  • Structure : A positional isomer of naphthazulene, lacking ketone groups and featuring a different fusion pattern ([2,1-a] vs. [2,3-a]) .
  • Electronic Properties : The absence of dione groups reduces electron-withdrawing effects, resulting in a higher HOMO-LUMO bandgap (~2.1 eV) compared to this compound (~1.8 eV estimated) .
  • Applications : Primarily studied for its optical properties in photovoltaics due to moderate solubility in organic solvents .
Azulene-Fused Linear Polycyclic Aromatic Hydrocarbons (PAHs)
  • Structure: Example: Murai et al.
  • Electronic Properties : These PAHs exhibit smaller bandgaps (~1.5 eV) than this compound due to larger π-systems, enhancing near-infrared absorption .
  • Stability: The dione groups in this compound may improve thermal stability compared to non-polar PAHs.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Naphth[2,3-a]azulene-5,12-dione in the laboratory?

  • Methodological Answer : Synthesis requires precise control of reaction conditions due to the compound’s polycyclic aromatic structure. A typical approach involves cyclization reactions using precursors like naphthoquinones and azulene derivatives under reflux conditions with catalysts (e.g., SnCl₂ for reduction steps ). Reaction progress should be monitored via TLC (hexane:ethyl acetate solvent systems) , and purification methods like column chromatography or crystallization (ethanol as a solvent) are critical to isolate the product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H and ¹³C) to verify aromatic proton environments and carbonyl groups.
  • Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight (e.g., ~290–302 g/mol for related diones ).
  • X-ray crystallography for unambiguous determination of the fused-ring system .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Follow GHS guidelines for acute toxicity (oral, dermal, inhalation Category 4 ). Use PPE (gloves, lab coats, goggles) and work in a fume hood. Spills should be contained with absorbent materials and disposed of as hazardous waste .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in Diels-Alder reactions?

  • Methodological Answer : The electron-deficient 7-membered azulene ring and electron-rich naphthoquinone moiety create a dipole moment (~1.08 D in azulene derivatives ), enabling regioselective cycloadditions. Experimental design should include computational modeling (DFT) to predict reactive sites and solvent selection (e.g., toluene/water mixtures) to stabilize transition states .

Q. What strategies resolve contradictions in reported solubility data for this compound derivatives?

  • Methodological Answer : Discrepancies (e.g., "N/A" for density/boiling points ) arise from polymorphic variations. Use:

  • HPLC with polar stationary phases to assess purity.
  • Solubility screening in DMSO, THF, and ethanol under controlled temperatures.
  • Thermal analysis (DSC/TGA) to characterize melting/decomposition behavior .

Q. How can researchers optimize the photophysical properties of this compound for optoelectronic applications?

  • Methodological Answer : Modify substituents (e.g., hydroxyl or amino groups) to tune absorption/emission spectra. Use UV-Vis spectroscopy to measure λmax shifts in solvents of varying polarity (solvatochromism studies ). Computational TD-DFT can correlate experimental results with HOMO-LUMO gaps .

Q. What experimental designs mitigate side reactions during functionalization of the azulene core?

  • Methodological Answer : Protect reactive carbonyl groups (e.g., acetylation) before introducing substituents. Monitor reaction kinetics via in-situ FTIR or NMR to detect intermediates. For example, sodium azide-mediated substitutions require strict temperature control (reflux at 75–80°C) and inert atmospheres .

Q. How do steric and electronic effects impact the biological activity of this compound analogs?

  • Methodological Answer : Synthesize derivatives with varying ring saturation (e.g., tetrahydronaphtho-quinoline diones ) and test via:

  • Enzyme inhibition assays (e.g., tyrosine kinase or CYP450 isoforms).
  • Molecular docking to correlate substituent bulk/polarity with binding affinity.
  • Cytotoxicity profiling (MTT assays) to identify structure-activity relationships .

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